molecular formula C11H18N2 B2545732 (1S)-1-[4-[(Dimethylamino)methyl]phenyl]ethanamine CAS No. 1213898-14-6

(1S)-1-[4-[(Dimethylamino)methyl]phenyl]ethanamine

Cat. No. B2545732
CAS RN: 1213898-14-6
M. Wt: 178.279
InChI Key: PFXFWYKBVKMVLY-VIFPVBQESA-N
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Description

(1S)-1-[4-[(Dimethylamino)methyl]phenyl]ethanamine, also known as N,N-dimethyl-1-(4-aminophenyl)propan-2-amine or simply as amphetamine, is a synthetic compound that belongs to the class of phenethylamines. Amphetamine is a potent central nervous system (CNS) stimulant that has been used for various medical purposes, including the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and obesity. In recent years, amphetamine has gained attention for its potential use as a cognitive enhancer and for its abuse as a recreational drug.

Scientific Research Applications

Neurochemical Pharmacology

Research has focused on the neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines, which are structurally similar to "(1S)-1-[4-[(Dimethylamino)methyl]phenyl]ethanamine." These compounds have been shown to be high potency agonists at 5-HT2A receptors, a target of interest for understanding the mechanisms behind hallucinogenic activity. The study by Eshleman et al. (2018) compared various substituted phenethylamines, demonstrating their affinity and efficacy at serotonin receptors, which could inform the development of new therapeutic agents targeting these pathways (Eshleman et al., 2018).

Analytical Characterization

Derivatives of "(1S)-1-[4-[(Dimethylamino)methyl]phenyl]ethanamine" have been analytically characterized to understand their structure and potential psychoactive effects. Zuba and Sekuła (2013) reported on the analytical properties of hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Their work underscores the importance of robust analytical methods for identifying and characterizing novel psychoactive substances, providing essential data for forensic and toxicological investigations (Zuba & Sekuła, 2013).

Medicinal Chemistry

Research into the (dimethylamino)methyl radical and related compounds includes exploring their reactivity and potential applications in medicinal chemistry. For instance, Shaffer et al. (1993) investigated the (dimethylamino)methyl radical's generation and characteristics, which could inform the synthesis of new pharmaceuticals or materials with unique properties (Shaffer et al., 1993).

Organometallic Chemistry

The compound and its derivatives are also of interest in organometallic chemistry, where their ligand properties can be utilized to form novel metal complexes. Jones et al. (2013) explored the tautomerism and metal complexation of related compounds, providing insights into their potential applications in catalysis and material science (Jones et al., 2013).

Toxicology and Safety

Understanding the toxicological profile of these compounds is crucial for public health and safety. Yoshida et al. (2015) documented a case of fatal intoxication involving a derivative, highlighting the importance of awareness and regulation of novel psychoactive substances to prevent adverse health outcomes (Yoshida et al., 2015).

properties

IUPAC Name

(1S)-1-[4-[(dimethylamino)methyl]phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-9(12)11-6-4-10(5-7-11)8-13(2)3/h4-7,9H,8,12H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXFWYKBVKMVLY-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CN(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)CN(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-[4-[(Dimethylamino)methyl]phenyl]ethanamine

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